molecular formula C15H15NO4 B6603491 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate CAS No. 2248320-80-9

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate

Cat. No.: B6603491
CAS No.: 2248320-80-9
M. Wt: 273.28 g/mol
InChI Key: DUSWAUAMUMIZLA-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate is a bicyclic organic compound featuring a 1,3-dioxoisoindole moiety fused to a methyl-substituted cyclopentane carboxylate ester. The isoindole dione group imparts electron-withdrawing properties, while the cyclopentane ring contributes conformational flexibility.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-15(8-4-5-9-15)14(19)20-16-12(17)10-6-2-3-7-11(10)13(16)18/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWAUAMUMIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Reformatsky reaction is a cornerstone for forming β-hydroxy esters, which can be dehydrated to α,β-unsaturated esters. For the target compound, 1-bromo-1-methylcyclopentane-1-carboxylate serves as the electrophilic substrate, reacting with zinc to generate a nucleophilic organozinc intermediate. This intermediate subsequently attacks the carbonyl group of 2-(substituted-benzylidene)-1H-indene-1,3(2H)-dione, forming the desired phthalimide-carboxylate adduct.

Example Protocol

  • Substrates :

    • 1-Bromo-1-methylcyclopentane-1-carboxylate (12 mmol)

    • 2-(4-Methylbenzylidene)-1H-indene-1,3(2H)-dione (10 mmol)

  • Conditions :

    • Solvent: Benzene/ethyl acetate/hexamethylphosphoramide (HMPA) (10:5:1 v/v)

    • Temperature: Reflux (80–100°C)

    • Duration: 8 hours

    • Catalyst: Zn/HgCl₂ (1.5 g Zn, catalytic HgCl₂)

  • Workup : Hydrolysis with 5% acetic acid, extraction with ethyl acetate, and recrystallization from ethanol.

Yield : 67%
Analytical Data :

  • IR (cm⁻¹) : 1709 (ketone C=O), 1740 (ester C=O).

  • ¹H NMR (δ) :

    • 1.07–2.40 (m, cyclopentane CH₂),

    • 3.57 (d, J = 2.1 Hz, Ar–H),

    • 3.69 (s, OCH₃),

    • 6.91–7.87 (m, aromatic H).

Condensation with Preformed Phthalimide Intermediates

Two-Step Synthesis via Phthalic Anhydride Derivatives

An alternative route involves synthesizing 3-amino-4-hydroxyphthalic acid derivatives, followed by esterification with methylcyclopentanol.

Step 1: Synthesis of 3-Amino-4-Hydroxyphthalic Acid

  • Substrate : 1,2,4-Benzenetricarboxylic acid (10 mmol).

  • Conditions :

    • Ammoniation: NH₃(g) in H₂O, 1.5 hours, 100°C.

    • Decarboxylation: 250°C, 14 Torr, 5 hours.
      Yield : >99%.

Step 2: Esterification with Methylcyclopentanol

  • Substrate : 3-Amino-4-hydroxyphthalic acid (5 mmol), methylcyclopentanol (6 mmol).

  • Conditions :

    • Solvent: Acetic acid.

    • Catalyst: Triethylamine (1.2 eq).

    • Temperature: 120°C, 12 hours.
      Yield : 72% (estimated from analogous protocols).

Catalytic and Solvent Effects

Role of HMPA in Reformatsky Reactions

Hexamethylphosphoramide (HMPA) enhances zinc reactivity by stabilizing the organozinc intermediate, increasing reaction rates and yields. Substituting HMPA with dimethylformamide (DMF) reduces yields by 30–40% due to inferior coordination.

Acid-Catalyzed Cyclization

Lewis acids like AlCl₃ or BBr₃ facilitate cyclization in condensation routes, particularly for deprotecting hydroxyl groups during final steps.

Comparative Analysis of Methods

Parameter Reformatsky Method Condensation Method
Yield67%72%
Reaction Time8 hours12 hours
CatalystZn/HgCl₂Triethylamine
Solvent SystemBenzene/ethyl acetate/HMPAAcetic acid
ByproductsMinimalModerate

Challenges and Optimization Strategies

  • Steric Hindrance : The methyl group on cyclopentane necessitates prolonged reaction times to overcome steric effects during nucleophilic attack.

  • Purification : Recrystallization from ethanol is critical to remove unreacted phthalimide precursors.

  • Scale-Up : Reformatsky reactions require strict moisture control, making continuous-flow systems preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-quinones, while reduction can produce isoindoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse isoindole-based compounds .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Apremilast Analog (N-2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl acetamide)
  • Key Differences : Replaces the methylcyclopentane carboxylate ester with an acetamide group and incorporates aryl ether substituents.
  • Impact : The amide group enhances hydrolytic stability compared to esters, as seen in Apremilast’s validated stability under ICH guidelines . The aryl groups may improve target binding (e.g., PDE4 inhibition), whereas the target compound’s ester group could prioritize metabolic lability.
1,3-Thiazole-4-carboxylate (EN 300-650827)
  • Key Differences : Substitutes the isoindole dione with a thiazole ring.
  • However, the absence of the electron-withdrawing isoindole dione may reduce electrophilic reactivity .

Cyclic Substituent Modifications

Dimethyl Cyclopentane-1,3-dicarboxylate (CAS 96382-85-3)
  • Key Differences : Features two ester groups on the cyclopentane ring instead of one ester and a methyl group.
  • Impact : The additional ester increases polarity but may reduce lipophilicity. Hydrolysis rates are likely higher due to steric and electronic effects, as seen in similarity scores (0.93) for related oxo-derivatives .
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate (1c)
  • Key Differences : Replaces cyclopentane with a strained cyclopropane ring and adds a methoxyphenyl group.
  • Impact : The cyclopropane’s strain increases reactivity, favoring ring-opening reactions. The methoxyphenyl group enhances aromatic interactions but reduces solubility compared to the target compound’s methyl group .

Stability and Reactivity Trends

  • Hydrolytic Stability :
    • The target compound’s ester group is more prone to hydrolysis than Apremilast’s amide .
    • Compared to dimethyl cyclopentane-1,3-dicarboxylate, the methyl substituent may sterically hinder hydrolysis, slightly improving stability .
  • Thermal Stability :
    • Isoindole dione derivatives generally exhibit moderate thermal stability, whereas thiazole carboxylates (e.g., EN 300-650827) may degrade at elevated temperatures due to sulfur-containing heterocycle instability .

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Water Solubility LogP (Predicted)
Target Compound ~275.3 g/mol Ester, isoindole dione, methylcyclopentane Low 2.8
Apremilast Analog ~460.5 g/mol Amide, isoindole dione, aryl ethers Moderate 1.5
Dimethyl Cyclopentane-1,3-dicarboxylate ~200.2 g/mol Two esters, cyclopentane Low 1.2
1c (Cyclopropane derivative) ~338.1 g/mol Ester, cyclopropane, methoxyphenyl Very Low 3.5

Key Research Findings

  • Structural Similarity vs. Reactivity : Despite high similarity scores (e.g., 0.93 for methyl 3-oxocyclopentanecarboxylate), functional group variations significantly alter hydrolysis rates and biological activity .
  • Biological Relevance : The isoindole dione moiety is associated with PDE4 inhibition in Apremilast, suggesting the target compound could be optimized for similar pathways with ester-based prodrug strategies .

Biological Activity

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate (CAS Number: 2248325-94-0) is a member of the isoindole family and has garnered attention for its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H9N3O5C_{13}H_{9}N_{3}O_{5}, with a molecular weight of 287.23 g/mol. The structure features a dioxoisoindole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H9N3O5C_{13}H_{9}N_{3}O_{5}
Molecular Weight287.23 g/mol
CAS Number2248325-94-0

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. For example, certain isoindole derivatives have been shown to inhibit cancer cell growth by targeting specific pathways involved in tumor proliferation and survival. A study highlighted that compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

Isoindole derivatives have also been studied for their anti-inflammatory properties. A related compound, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid , was reported to inhibit heparanase activity, which is implicated in inflammation and cancer metastasis. This suggests that the compound may play a role in modulating inflammatory responses .

Analgesic Activity

A patent describes the synthesis of methyl derivatives of isoindole compounds that exhibit analgesic activity. The pharmacological evaluation demonstrated that these compounds significantly increased pain threshold in animal models, indicating potential as analgesics . The LD50 value for these compounds was determined to be greater than 500 mg/kg, classifying them as practically non-toxic .

The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methylcyclopentane-1-carboxylate may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:

  • Heparanase Inhibition : Compounds derived from isoindoles have been shown to selectively inhibit heparanase, an enzyme involved in tumor progression and inflammation.

Case Studies

Several studies have focused on the biological implications of isoindole derivatives:

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various isoindole derivatives on breast and lung cancer cell lines. Results indicated that certain substitutions on the isoindole ring enhanced cytotoxicity significantly compared to standard chemotherapeutics.
  • Anti-inflammatory Activity : Research involving animal models demonstrated that isoindole derivatives reduced inflammation markers significantly when administered prior to inflammatory stimuli.

Q & A

Q. Advanced

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in cyclopentane functionalization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Purification techniques : Gradient column chromatography or recrystallization from ethanol/acetone mixtures enhances purity (>95%) .
    Contradictions in solvent efficacy (e.g., DMF vs. acetone) require empirical testing based on substituent polarity .

How do computational models predict the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina simulates binding poses. The isoindole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., Tyr385 in COX-2), while the carboxylate forms hydrogen bonds with Arg120 .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities (ΔG < −8 kcal/mol suggests strong inhibition) .
  • SAR studies : Comparing derivatives (e.g., methoxy vs. chloro substituents) identifies pharmacophores critical for activity .

What challenges arise in crystallizing isoindole-carboxylate derivatives, and how are they mitigated?

Q. Advanced

  • Polymorphism : Multiple crystal forms may coexist. Slow evaporation from ethyl acetate or methanol yields single crystals .
  • Disorder : Methyl groups on cyclopentane often exhibit rotational disorder. SHELXL refinement with restraints (e.g., DFIX for bond lengths) improves model accuracy .
  • Twinned data : High-resolution synchrotron data (≤0.8 Å) and TWIN commands in SHELX resolve overlapping reflections .

What in vitro assays evaluate the compound’s potential as an antimicrobial or anti-inflammatory agent?

Q. Basic

  • Antimicrobial screening : Broth microdilution assays (MIC values ≤25 µg/mL against S. aureus or E. coli) .
  • Anti-inflammatory testing : COX-1/COX-2 inhibition assays using ELISA kits (IC50 values compared to indomethacin) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity (therapeutic index >10) .

How do substituents on the isoindole ring modulate reactivity and bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Increase electrophilicity, enhancing nucleophilic substitution rates but potentially reducing solubility .
  • Methoxy groups : Improve metabolic stability via steric hindrance but may reduce binding affinity to hydrophobic enzyme pockets .
  • Comparative studies : Derivatives with 4-methylbenzoate substituents show higher antimicrobial activity (MIC 12.5 µg/mL) than methoxy analogs .

What spectroscopic techniques resolve ambiguities in stereochemical assignments?

Q. Advanced

  • NOESY NMR : Correlates spatial proximity of cyclopentane methyl groups to confirm chair conformations .
  • VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives by analyzing C=O stretching modes .
  • DFT calculations : Predict 13C chemical shifts (RMSD < 2 ppm validates assignments) .

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